molecular formula C18H18O4S B14560987 Diethyl 2,2'-sulfanediyldibenzoate CAS No. 62220-51-3

Diethyl 2,2'-sulfanediyldibenzoate

Cat. No.: B14560987
CAS No.: 62220-51-3
M. Wt: 330.4 g/mol
InChI Key: CFGQLAYSZSFPCV-UHFFFAOYSA-N
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Description

Diethyl 2,2'-sulfanediyldibenzoate is an organosulfur compound characterized by a central sulfur atom bridging two benzoate ester groups. The structure consists of two benzene rings connected via a sulfanediyldiyl (-S-) group, with ethyl ester substituents at the 2-positions.

Properties

CAS No.

62220-51-3

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(2-ethoxycarbonylphenyl)sulfanylbenzoate

InChI

InChI=1S/C18H18O4S/c1-3-21-17(19)13-9-5-7-11-15(13)23-16-12-8-6-10-14(16)18(20)22-4-2/h5-12H,3-4H2,1-2H3

InChI Key

CFGQLAYSZSFPCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 2-mercaptobenzoic acid with diethyl sulfate. The reaction typically involves the following steps:

    Formation of the intermediate: 2-mercaptobenzoic acid reacts with diethyl sulfate in the presence of a base such as sodium hydroxide to form the intermediate diethyl 2-mercaptobenzoate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to form diethyl 2,2’-sulfanediyldibenzoate.

Industrial Production Methods

Industrial production of diethyl 2,2’-sulfanediyldibenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-sulfanediyldibenzoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-sulfanediyldibenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-sulfanediyldibenzoate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

4,4'-Sulfonyldiphenol

  • Structural Differences: Unlike the sulfanediyldiyl (-S-) bridge in Diethyl 2,2'-sulfanediyldibenzoate, 4,4'-sulfonyldiphenol features a sulfonyl (-SO₂-) group. The sulfonyl group introduces stronger electron-withdrawing effects, enhancing acidity (pKa ~8–10 for phenolic -OH groups) compared to the neutral sulfur bridge in the target compound.
  • Applications: Sulfonyldiphenol is widely used in epoxy resins and high-performance polymers due to its thermal stability and rigidity. In contrast, the ester groups in this compound suggest utility in hydrolyzable prodrugs or plasticizers .

2,2′-Trisulfanediyldibenzoyl Chloride

  • Structural and Reactivity Differences : This compound replaces the sulfanediyldiyl group with a trisulfanediyldiyl (-S-S-S-) chain and substitutes ester groups with reactive acyl chlorides. The trisulfur chain increases conformational flexibility but reduces thermal stability due to weaker S-S bonds (bond length ~2.05–2.07 Å vs. ~1.80 Å for single S-C bonds) .
  • Spectroscopic Data: X-ray crystallography reveals bond angles of 107–112° around the trisulfur bridge, suggesting a non-planar geometry. The acyl chloride groups enable nucleophilic substitution, making this compound a precursor for amides or esters, unlike the hydrolytically stable diethyl ester .

Dimethyl 2,2'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediylimino]}dibenzoate (CAS 309286-08-6)

  • Structural Complexity: This compound incorporates a 1,3,4-thiadiazole ring linked via sulfanediylimino (-S-NH-) groups. The thiadiazole ring introduces aromaticity and π-conjugation, enhancing UV absorption and chemical stability compared to the simpler sulfanediyldiyl bridge.
  • The sulfur-rich structure may confer antioxidant or chelating properties, diverging from the target compound’s applications .

Tabulated Comparison of Key Properties

Compound Bridge/Functional Group Key Properties
This compound -S-; diethyl esters Neutral sulfur bridge, hydrolytically stable esters, moderate reactivity
4,4'-Sulfonyldiphenol -SO₂-; phenolic -OH Electron-withdrawing sulfonyl, high thermal stability, acidic -OH groups
2,2′-Trisulfanediyldibenzoyl chloride -S-S-S-; acyl chlorides Flexible trisulfur chain, reactive acyl chlorides, bond angles 107–112°
CAS 309286-08-6 Thiadiazole; sulfanediylimino Aromatic thiadiazole, dimethyl esters, enhanced π-conjugation

Research Findings and Implications

  • Reactivity Trends : Sulfur bridges influence electronic properties. Sulfonyl and thiadiazole groups enhance electron deficiency, favoring electrophilic reactions, while sulfanediyldiyl bridges support radical or nucleophilic pathways .
  • Thermal Stability: Compounds with aromatic or rigid bridges (e.g., sulfonyldiphenol, thiadiazole derivatives) exhibit higher decomposition temperatures (>250°C) compared to aliphatic sulfur-bridged esters (~150–200°C) .
  • Spectroscopic Signatures : NMR and X-ray data confirm structural differences. For example, trisulfanediyldibenzoyl chloride shows distinct $^{13}\text{C}$ shifts (~170 ppm for acyl chlorides) versus ~165–168 ppm for esters in this compound .

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